Isoform-Selective PKC Activation: SAG vs. SDG and SEG
SAG is a superior activator of PKCα and PKCδ compared to the ω-3 DAG analogues SDG and SEG. In direct head-to-head assays using rat brain PKC isoenzymes, SAG produced significantly higher stimulation of PKCα and PKCδ than SDG or SEG at equivalent concentrations [1]. Conversely, PKCβI was more potently activated by SDG and SEG than by SAG, demonstrating that the acyl chain composition dictates isoform selectivity, not merely potency. The biologically relevant activation range for SAG across PKCα, PKCδ, PKCγ, PKCε, and PKCβI spans 0–5 µM, with potent activation at low nanomolar concentrations for PKCα, ε, and δ . This contrasts with the higher concentrations typically required for DOG in similar vesicle-based assays [2].
| Evidence Dimension | Relative activation of purified PKC isoforms |
|---|---|
| Target Compound Data | SAG: Significantly higher activation of PKCα and PKCδ than SDG/SEG (p < 0.05); activation range 0–5 µM across PKCα, δ, γ, ε, βI; nM-level activation of PKCα, ε, δ. |
| Comparator Or Baseline | SDG: Lower activation of PKCα/δ, higher activation of PKCβI; SEG: Lower activation of PKCα/δ, higher activation of PKCβI; DOG: Requires higher mol% in vesicle assays for comparable PKC activation. |
| Quantified Difference | SAG > SDG and SEG for PKCα/δ (statistically significant); SDG/SEG > SAG for PKCβI. SDG at 0.5 mol% more potent than DOG, SEG, or SAG; at 1.0–2.0 mol%, SAG and SDG have similar potencies greater than DOG or SEG [2]. |
| Conditions | Purified rat brain PKC isoforms; in vitro kinase activity assays using lipid vesicles; referenced in Madani et al. 2001 (FASEB J) and Marignani et al. 1996 (BBRC) [1][2]. |
Why This Matters
Procurement of SAG enables reproducible, isoform-selective PKC activation that recapitulates endogenous signaling, unlike generic activators that lack this selectivity.
- [1] Madani, S., et al. (2001). Implication of acyl chain of diacylglycerols in activation of different isoforms of protein kinase C. FASEB Journal, 15(14), 2595–2601. PMID: 11726535. View Source
- [2] Marignani, P. A., et al. (1996). Acyl chain dependence of diacylglycerol activation of protein kinase C activity in vitro. Biochemical and Biophysical Research Communications, 225(2), 469–473. PMID: 8753785. View Source
